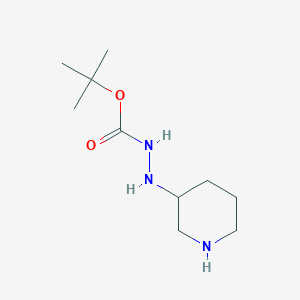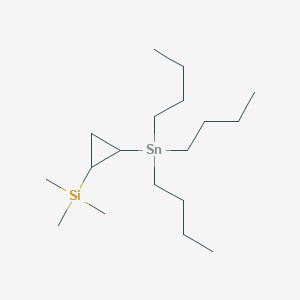
Trimethyl(2-(tributylstannyl)cyclopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is a specialized organosilicon compound with the molecular formula C18H38SiSn. This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a tributylstannyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(tributylstannyl)cyclopropyl)silane typically involves the reaction of cyclopropyl derivatives with trimethylsilyl and tributylstannyl reagents. One common method is the palladium-catalyzed coupling of cyclopropyl halides with trimethyl(tributylstannyl)silane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-(tributylstannyl)cyclopropyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The stannyl group can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted cyclopropyl silanes, silanols, and reduced organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl(2-(tributylstannyl)cyclopropyl)silane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Trimethyl(2-(tributylstannyl)cyclopropyl)silane exerts its effects involves the interaction of the stannyl and silyl groups with various molecular targets. The stannyl group acts as a nucleophile, facilitating substitution reactions, while the silyl group provides stability and enhances the reactivity of the cyclopropyl ring. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(tributylstannyl)silane: Similar in structure but lacks the cyclopropyl ring.
Trimethylsilylcyclopropane: Contains the cyclopropyl ring but lacks the stannyl group.
Tributylstannylcyclopropane: Contains the stannyl group but lacks the silyl group.
Uniqueness
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and tributylstannyl group. This combination imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C18H40SiSn |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
trimethyl-(2-tributylstannylcyclopropyl)silane |
InChI |
InChI=1S/C6H13Si.3C4H9.Sn/c1-7(2,3)6-4-5-6;3*1-3-4-2;/h4,6H,5H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
SLNFNMACKNZZTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1CC1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)

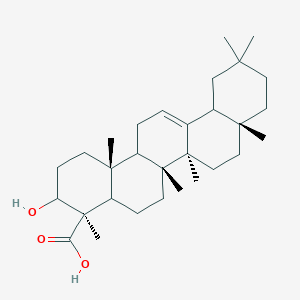
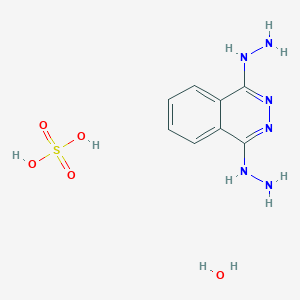


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)

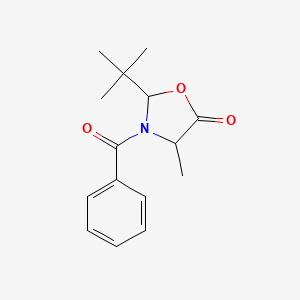

![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
